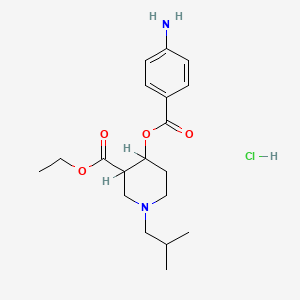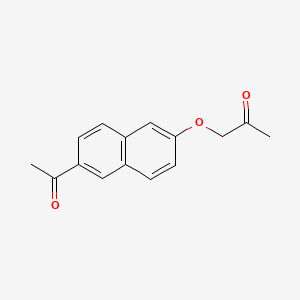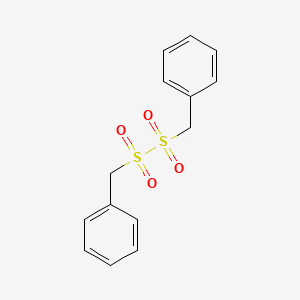
1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- is a complex organic compound known for its unique chemical structure and properties This compound is part of the indene family, which is characterized by a fused ring system containing both benzene and cyclopentadiene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon (Pd/C) produces the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The process is optimized to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of dihydroxy derivatives or fully reduced hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mécanisme D'action
The mechanism of action of 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules. This compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1H-Indene-1,3(2H)-dione: Lacks the hydroxyl groups, resulting in different reactivity and applications.
2,3-Dihydro-1H-indene-1-methanamine: Contains an amine group instead of hydroxyl groups, leading to different biological activity.
Uniqueness: 1H-Benz(e)indene-1,3(2H)-dione, 2,2-dihydroxy- is unique due to the presence of two hydroxyl groups, which significantly influence its chemical behavior and potential applications. This structural feature distinguishes it from other indene derivatives and contributes to its versatility in research and industry.
Propriétés
Numéro CAS |
74877-24-0 |
|---|---|
Formule moléculaire |
C13H8O4 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
2,2-dihydroxycyclopenta[a]naphthalene-1,3-dione |
InChI |
InChI=1S/C13H8O4/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)12(15)13(11,16)17/h1-6,16-17H |
Clé InChI |
YLRJWSJUOMSWRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(C3=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)
![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)

